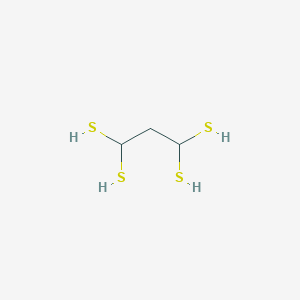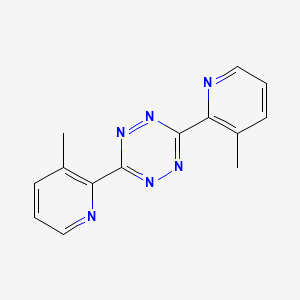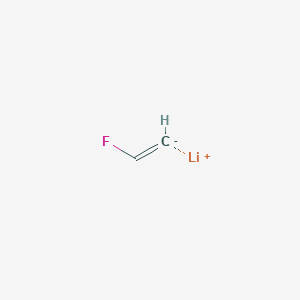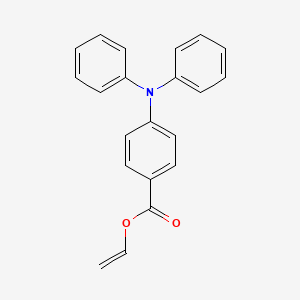
1,1,3,3-Propanetetrathiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Propanetetrathiol is an organosulfur compound with the molecular formula C3H8S4 It is characterized by the presence of four thiol (–SH) groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 4 \text{NaHS} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Propanetetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Simpler thiols (R-SH) or hydrocarbons (R-H).
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Applications De Recherche Scientifique
1,1,3,3-Propanetetrathiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as a reducing agent in biochemical assays.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism by which 1,1,3,3-Propanetetrathiol exerts its effects is primarily through its thiol groups. These groups can donate electrons, making the compound an effective reducing agent. The molecular targets include various oxidizing agents and free radicals, which are neutralized by the thiol groups. This action helps in preventing oxidative damage in biological systems and industrial applications.
Comparaison Avec Des Composés Similaires
1,3-Propanedithiol: Contains two thiol groups and is used in similar applications but has lower reactivity compared to 1,1,3,3-Propanetetrathiol.
1,2-Ethanedithiol: Contains two thiol groups and is used in the synthesis of cyclic compounds and as a cross-linking agent.
Uniqueness: this compound is unique due to its four thiol groups, which provide higher reactivity and versatility in chemical reactions. This makes it more effective in applications requiring strong reducing agents or multiple functionalization sites.
Propriétés
Numéro CAS |
577778-15-5 |
|---|---|
Formule moléculaire |
C3H8S4 |
Poids moléculaire |
172.4 g/mol |
Nom IUPAC |
propane-1,1,3,3-tetrathiol |
InChI |
InChI=1S/C3H8S4/c4-2(5)1-3(6)7/h2-7H,1H2 |
Clé InChI |
GOVVLJWSPNJBQC-UHFFFAOYSA-N |
SMILES canonique |
C(C(S)S)C(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)


![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
